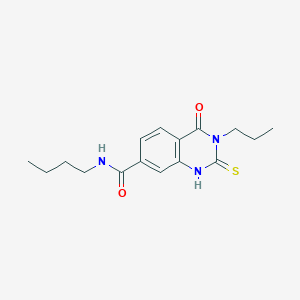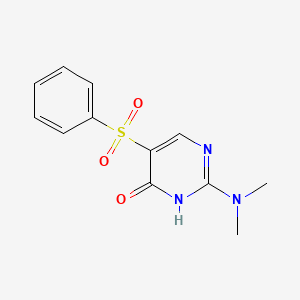![molecular formula C16H14N2O2S2 B2933724 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 895924-48-8](/img/structure/B2933724.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 895924-48-8 . It has a molecular weight of 330.43 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.43 . It is stored at a temperature of 28 C .科学研究应用
1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied extensively in the scientific literature due to its potential applications in a variety of fields. This compound has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been studied as a potential drug target for the treatment of cancer, inflammation, and other diseases. In addition, this compound has been studied for its potential applications in biotechnology, such as gene therapy and gene expression.
作用机制
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but there are several theories. One theory suggests that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Another theory suggests that this compound may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Finally, this compound has been proposed to act as a modulator of signal transduction pathways, such as the mitogen-activated protein kinase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in the scientific literature. In laboratory studies, this compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been found to inhibit the growth of certain cancer cell lines in vitro, and to reduce the growth of tumors in animal models. In addition, this compound has been found to possess anti-inflammatory effects in animal models of inflammation, and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound that is readily available. Second, this compound is easy to synthesize, and can be prepared in a variety of forms, such as aqueous solutions and solid forms. Finally, this compound is a relatively stable compound, and can be stored for long periods of time without significant degradation.
The use of this compound in laboratory experiments also has several limitations. First, this compound is a potent compound, and must be handled with care. Second, this compound is not water-soluble, and must be dissolved in an appropriate solvent prior to use. Finally, this compound is sensitive to light and heat, and must be stored in a cool, dark place.
未来方向
The potential applications of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline are vast, and there are several areas of research that can be explored in the future. First, further research is needed to better understand the mechanism of action of this compound and its effects on various biological systems. Second, more research is needed to explore the potential therapeutic applications of this compound, such as its use in cancer therapy and gene therapy. Third, this compound can be used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals, and further research is needed to explore its potential in these areas. Finally, this compound can be used as a tool for the study of signal transduction pathways, and further research is needed to explore its potential in this area.
合成方法
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied extensively in the literature. The most common method of synthesis involves the condensation of an isothiocyanate and a phenol in the presence of an acid catalyst. The reaction is typically conducted in a basic medium, such as aqueous sodium hydroxide, and the resulting product is then isolated as the this compound salt. Other methods of synthesis include the reaction of a thiocyanate with a phenol in the presence of a base, or the reaction of an isothiocyanate with a phenol in the presence of a Lewis acid.
安全和危害
属性
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,15-9-7-14(8-10-15)17-12-21)18-11-3-5-13-4-1-2-6-16(13)18/h1-2,4,6-10H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKROSFKSRRRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2933652.png)

![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)
